molecular formula C20H30N4O11 B070219 Ac-DEVD-CHO CAS No. 184179-08-6

Ac-DEVD-CHO

货号: B070219
CAS 编号: 184179-08-6
分子量: 502.5 g/mol
InChI 键: UMBVAPCONCILTL-MRHIQRDNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

乙酰-DEVD-醛是一种合成的四肽醛,可作为半胱氨酸蛋白酶-3和半胱氨酸蛋白酶-7的有效且选择性抑制剂。半胱氨酸蛋白酶是一类依赖半胱氨酸的蛋白酶家族,在细胞凋亡(程序性细胞死亡)和炎症中起着至关重要的作用。 乙酰-DEVD-醛含有聚(ADP核糖)聚合酶(PARP)切割位点的氨基酸序列,使其对半胱氨酸蛋白酶-3具有高度特异性 .

科学研究应用

乙酰-DEVD-醛因其抑制半胱氨酸蛋白酶-3和半胱氨酸蛋白酶-7的能力而被广泛用于科学研究。其应用包括:

    化学: 用作研究各种化学反应中半胱氨酸蛋白酶的活性及其抑制的工具。

    生物学: 用于细胞生物学,研究半胱氨酸蛋白酶在细胞凋亡和其他细胞过程中的作用。

    医学: 用于临床前研究,探索针对涉及细胞凋亡失调的疾病(如癌症和神经退行性疾病)的潜在治疗应用。

    工业: 应用于靶向半胱氨酸蛋白酶活性的诊断试剂盒和治疗剂的开发 .

作用机制

乙酰-DEVD-醛通过与这些酶的活性位点结合来抑制半胱氨酸蛋白酶-3和半胱氨酸蛋白酶-7。乙酰-DEVD-醛的醛基与半胱氨酸蛋白酶的活性位点半胱氨酸残基形成可逆共价键。 这种相互作用阻断了酶的催化活性,阻止了其底物(如PARP)的裂解 . 由于存在模仿半胱氨酸蛋白酶-3天然底物的DEVD序列,因此抑制具有高度特异性 .

安全和危害

Ac-DEVD-CHO is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

生化分析

Biochemical Properties

Ac-DEVD-CHO interacts with caspase-3, a key enzyme involved in the execution phase of apoptosis . It has a stronger selectivity for caspase-3 due to its Poly (ADP-ribose) polymerase (PARP) cleavage site . The inhibition of caspase-3 activity by this compound is achieved through the interaction of the aldehyde group of the inhibitor with the active site cysteine of caspase-3 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits caspase-3 activity, thereby preventing the execution phase of apoptosis . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the increase of caspase-3-like protease activity, Al content, Hsr203j expression, cell death and DNA fragmentation, and the decrease in root growth induced by 100 µM AlCl3 treatment .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of caspase-3, thereby inhibiting the enzyme’s activity . This prevents the cleavage of PARP, a crucial step in the execution phase of apoptosis . Thus, this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the highest activity levels of caspase-3-like proteases occurred 8 hours after 100 µM Al treatment

准备方法

乙酰-DEVD-醛是通过固相肽合成(SPPS)合成的,SPPS是用于生产肽的常用方法。该合成涉及将受保护的氨基酸顺序添加到固体树脂载体上。一般步骤包括:

乙酰-DEVD-醛的工业生产方法遵循类似的原理,但规模更大以满足商业需求。 使用自动肽合成仪和高效液相色谱(HPLC)进行纯化,可确保高产率和纯度 .

化学反应分析

乙酰-DEVD-醛主要经历肽醛典型的反应。这些包括:

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及羟胺等亲核试剂 . 这些反应形成的主要产物分别是羧酸、伯醇和亚胺或肟 .

相似化合物的比较

属性

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVAPCONCILTL-MRHIQRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937624
Record name 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169332-60-9
Record name 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-DEVD-CHO
Reactant of Route 2
Reactant of Route 2
Ac-DEVD-CHO
Reactant of Route 3
Reactant of Route 3
Ac-DEVD-CHO
Reactant of Route 4
Reactant of Route 4
Ac-DEVD-CHO
Reactant of Route 5
Reactant of Route 5
Ac-DEVD-CHO
Reactant of Route 6
Reactant of Route 6
Ac-DEVD-CHO
Customer
Q & A

Q1: What is the primary mechanism of action of Ac-DEVD-CHO?

A1: this compound acts as a competitive inhibitor of caspase-3. Its structure mimics the DEVD amino acid sequence, which is recognized and cleaved by caspase-3. By binding to the active site of caspase-3, this compound prevents the enzyme from cleaving its natural substrates, thus inhibiting apoptosis. [, ]

Q2: How does this compound affect downstream apoptotic events?

A2: By inhibiting caspase-3, this compound prevents the characteristic morphological and biochemical changes associated with apoptosis. This includes:

  • Inhibition of DNA fragmentation: this compound prevents the internucleosomal DNA cleavage that leads to the characteristic DNA laddering pattern observed in apoptotic cells. [, , , ]
  • Suppression of nuclear condensation and fragmentation: this compound inhibits the morphological changes in the nucleus, preserving its integrity. [, , ]
  • Prevention of PARP cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of caspase-3 involved in DNA repair. This compound blocks PARP cleavage, indirectly affecting DNA repair mechanisms during apoptosis. [, ]

Q3: Can this compound completely prevent apoptosis?

A4: While this compound effectively inhibits caspase-3-dependent apoptotic pathways, it might not completely prevent cell death in all contexts. Some studies suggest that alternative, caspase-independent cell death pathways might be activated in the presence of caspase inhibition. [, , ]

Q4: What in vitro models have been used to study the effects of this compound?

A4: this compound has been extensively studied in various cell lines, including:

  • Human leukemia cell lines (HL-60, Jurkat) [, , ]
  • Human breast carcinoma cell lines (Bcap37, MDA-MB-231) [, ]
  • Human gastric cancer cell lines (SGC-7901, MGC803) [, ]
  • Bovine coronary artery endothelial cells (BCAEC) []
  • Rat lens epithelial cells [, ]
  • Chick embryo motoneurons []

Q5: What in vivo models have demonstrated the efficacy of this compound?

A5: this compound has shown protective effects in various animal models of:

  • Hypoxia-ischemia brain injury in neonatal rats [, ]
  • Cardiopulmonary bypass-induced cardiac injury in rabbits []
  • N-methyl-N-nitrosourea (MNU)-induced retinal degeneration in rats []
  • Spinal motoneuron degeneration after root avulsion in neonatal rats []
  • Sepsis-related acute kidney injury in mice [, ]
  • Burn and blast combined injury in rats []

Q6: Are there any human clinical trials investigating the therapeutic potential of this compound?

A6: While this compound has shown promising results in preclinical studies, it has not yet progressed to human clinical trials. Further research is needed to determine its safety and efficacy in humans.

Q7: What is known about the material compatibility and stability of this compound?

A7: The research papers primarily focus on the biological activity of this compound. Further studies are needed to extensively characterize its material compatibility and stability under various conditions.

Q8: What are the potential limitations of using this compound as a therapeutic agent?

A8: Some potential limitations include:

  • Specificity: While this compound is a potent caspase-3 inhibitor, it might also affect other caspases to some extent. [, ]
  • Delivery: Efficient delivery of this compound to target tissues and cells remains a challenge for its therapeutic application. []
  • Long-term effects: The long-term effects of caspase inhibition are not fully understood and require further investigation. []

Q9: What are the future directions for research on this compound?

A9: Future research should focus on:

  • Understanding the detailed mechanisms of action: Investigating the precise interactions between this compound and caspase-3, as well as its potential effects on other caspases. [, ]
  • Developing more specific and potent caspase inhibitors: Exploring structural modifications to enhance the selectivity and potency of this compound. []
  • Investigating alternative cell death pathways: Determining the role of caspase-independent cell death pathways in the context of this compound treatment. [, , ]
  • Improving drug delivery and targeting: Developing strategies for targeted delivery of this compound to specific tissues and cells. []
  • Evaluating the long-term effects of caspase inhibition: Conducting preclinical and clinical studies to assess the safety and efficacy of this compound for long-term treatment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。